![molecular formula C9H7ClN2O2 B6353819 7-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% CAS No. 1206248-78-3](/img/structure/B6353819.png)

7-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%

Overview

Description

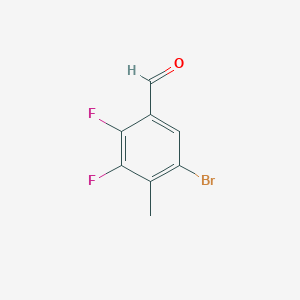

7-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester (7-CIPM) is an organic compound with a molecular formula of C8H8ClN3O2. It is a colorless to white crystalline solid with a melting point of 143-145°C. 7-CIPM is a member of the imidazole family and is commonly used as a synthetic intermediate in the pharmaceutical and agrochemical industries. It has been used in the synthesis of a variety of compounds, including the antiviral drug, lamivudine, and the antifungal agent, clotrimazole. 7-CIPM has also been studied for its potential applications in the fields of biochemistry, physiology, and medicine.

Mechanism of Action

Target of Action

Compounds with an imidazo[1,2-a]pyridine core, to which this compound belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

It’s worth noting that imidazo[1,2-a]pyridines are often functionalized for the construction of various derivatives, which can have diverse biological activities .

Pharmacokinetics

A related compound, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

One study showed clear signs of apoptosis, including nuclear condensation and fragmentation, at a concentration of 100 µm for a similar compound .

Advantages and Limitations for Lab Experiments

7-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% is a useful reagent for laboratory experiments due to its relatively low cost and ease of use. It is also a relatively stable compound, which makes it suitable for long-term storage. However, it is important to note that 7-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% is a highly reactive compound and should be handled with caution.

Future Directions

There are several potential future directions for research on 7-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%. These include further studies on its mechanism of action, the development of novel therapeutic agents based on 7-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%, and the development of new methods for the synthesis and purification of 7-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%. In addition, further research is needed to explore the potential applications of 7-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% in the fields of biochemistry, physiology, and medicine.

Synthesis Methods

7-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% is synthesized from 3-chloro-4-methyl-5-nitro-imidazole-1-carboxylic acid (CMNCA) by a two-step process. In the first step, CMNCA is reacted with sodium ethoxide in ethanol to form the sodium salt of CMNCA. In the second step, this salt is reacted with methyl chloroformate in the presence of a base, such as sodium hydroxide, to form 7-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%.

Scientific Research Applications

7-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% has been studied for its potential applications in the fields of biochemistry, physiology, and medicine. It has been used as a substrate in enzyme assays, as a reagent in the synthesis of other compounds, and as a tool to study the enzymatic activities of various enzymes. 7-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% has also been used to study the effects of oxidative stress on cells and to identify potential therapeutic targets for diseases involving oxidative stress.

properties

IUPAC Name |

methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-9(13)7-5-11-8-4-6(10)2-3-12(7)8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGBCEIVDGSQRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C2N1C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001225457 | |

| Record name | Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001225457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate | |

CAS RN |

1206248-78-3 | |

| Record name | Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206248-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001225457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,7-Dimethylbenzo[d]oxazol-2(3H)-one](/img/structure/B6353763.png)

![6-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353808.png)

![8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid, 95%](/img/structure/B6353817.png)

![6-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353824.png)

![Methyl 2-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B6353840.png)

![Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353846.png)